4-(3-Bromophenyl)morpholine hydrochloride

Description

BenchChem offers high-quality 4-(3-Bromophenyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Bromophenyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

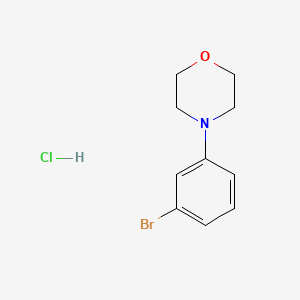

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(3-bromophenyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12;/h1-3,8H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJROQPDPXSCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197846-83-6 | |

| Record name | Morpholine, 4-(3-bromophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197846-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromophenyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structure, Synthesis, and Application of 4-(3-Bromophenyl)morpholine Hydrochloride

Abstract: This document provides a comprehensive technical overview of 4-(3-bromophenyl)morpholine hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will dissect its molecular architecture, detail a robust synthetic pathway with mechanistic insights, outline standard analytical characterization protocols, and explore its relevance as a versatile building block in modern pharmacology. This guide is intended for professionals who require a deep, practical understanding of this compound's properties and potential applications.

Molecular Structure and Physicochemical Properties

Structural Elucidation

4-(3-Bromophenyl)morpholine hydrochloride is a salt composed of a protonated 4-(3-bromophenyl)morpholine cation and a chloride anion. The core structure is an aryl-morpholine, a privileged scaffold in drug discovery.[1] This scaffold is comprised of two key moieties:

-

The Morpholine Ring: A six-membered saturated heterocycle containing both an ether linkage and a secondary amine function.[2] In the context of medicinal chemistry, the morpholine ring is highly valued. Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity is attenuated by the electron-withdrawing effect of the oxygen, resulting in a pKa that often improves pharmacokinetic profiles.[1] This combination provides a favorable balance of hydrophilicity and lipophilicity, enhancing properties like aqueous solubility and metabolic stability.

-

The 3-Bromophenyl Group: A phenyl (benzene) ring is attached directly to the nitrogen atom of the morpholine ring. A bromine atom is substituted at the C3 (meta) position of this ring. This bromine atom is not merely a structural component; it serves as a crucial synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

-

The Hydrochloride Salt: The nitrogen atom of the morpholine ring, being a Lewis base, is protonated by hydrochloric acid. This forms a morpholinium chloride salt.[2] This conversion to a salt form is a standard practice in pharmaceutical development to enhance the crystallinity, stability, and aqueous solubility of amine-containing compounds.

Chemical and Physical Data

The fundamental properties of 4-(3-Bromophenyl)morpholine hydrochloride and its corresponding free base are summarized below for quick reference.

| Property | 4-(3-Bromophenyl)morpholine Hydrochloride | 4-(3-Bromophenyl)morpholine (Free Base) | Reference |

| CAS Number | 197846-83-6 | 197846-82-5 | [3][4][5] |

| Molecular Formula | C₁₀H₁₃BrClNO | C₁₀H₁₂BrNO | [3][5] |

| Molecular Weight | 278.57 g/mol | 242.11 g/mol | [3][5] |

| Appearance | Typically a white to off-white solid | Yellow oil | [5] |

| Purity | Commonly available at ≥95-98% | ≥95% | [3][6] |

Molecular Structure Diagram

Caption: Structure of 4-(3-Bromophenyl)morpholine hydrochloride.

Synthesis and Mechanistic Insights

The synthesis of 4-(3-bromophenyl)morpholine hydrochloride is a two-step process: first, the formation of the C-N bond to create the free base, followed by acidification to produce the hydrochloride salt. The key transformation relies on a modern palladium-catalyzed cross-coupling reaction.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for Buchwald-Hartwig amination.[5]

Step 1: Synthesis of 4-(3-Bromophenyl)morpholine (Free Base)

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-dibromobenzene (1.0 eq) and morpholine (0.9 eq).

-

Solvent Addition: Under a positive pressure of argon, add anhydrous toluene via syringe. Stir the mixture to ensure homogeneity.

-

Catalyst System Addition: Sequentially add the palladium catalyst, such as Pd₂(dba)₃ (dibenzylideneacetone) or a similar Pd(0) source (0.01-0.03 eq), a phosphine ligand like R-BINAP (0.01-0.03 eq), and a strong, non-nucleophilic base, sodium tert-butoxide (1.5 eq).

-

Expertise & Experience: The choice of a bulky, electron-rich phosphine ligand (BINAP) is critical. It stabilizes the palladium center, prevents beta-hydride elimination, and promotes the final reductive elimination step that forms the C-N bond. Sodium tert-butoxide is the base of choice as it is strong enough to deprotonate the morpholine N-H but is too sterically hindered to act as a competing nucleophile.

-

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir overnight under the argon atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the suspension through a pad of Celite to remove palladium residues. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography to afford 4-(3-bromophenyl)morpholine as a yellow oil.[5]

Step 2: Formation of 4-(3-Bromophenyl)morpholine Hydrochloride

-

Dissolution: Dissolve the purified 4-(3-bromophenyl)morpholine from Step 1 in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise while stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

-

Collection: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield the final 4-(3-bromophenyl)morpholine hydrochloride.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized 4-(3-bromophenyl)morpholine hydrochloride, a suite of analytical techniques is employed.

Standard Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.

-

Mass Spectrometry (MS): Typically run on the free base, MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The free base shows a molecular ion peak at m/z 242 ([M+H]⁺).[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For the hydrochloride salt, a broad absorption in the 2400-2800 cm⁻¹ region is characteristic of the N-H⁺ stretch of an amine salt.

Expected Spectral Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (4H): Complex multiplet signals in the δ 7.0-7.5 ppm range. - Morpholine Protons (4H, -N-CH₂-): A triplet or multiplet around δ 3.2-3.5 ppm. - Morpholine Protons (4H, -O-CH₂-): A triplet or multiplet around δ 3.8-4.1 ppm. - N-H⁺ Proton (1H): A very broad singlet at a downfield chemical shift (>10 ppm), which may exchange with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Signals in the δ 115-150 ppm range. The carbon attached to bromine (C-Br) would be in the lower end of this range (around 122 ppm), while the carbon attached to nitrogen (C-N) would be near the upper end. - Morpholine Carbons (-N-CH₂-): Signals around δ 48-52 ppm. - Morpholine Carbons (-O-CH₂-): Signals around δ 66-70 ppm. |

| Mass Spec (ESI+) | For the cation (free base): Expected [M+H]⁺ at m/z ≈ 242.0/244.0, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |

| IR Spectroscopy | - N-H⁺ Stretch: Broad absorption from 2400-2800 cm⁻¹. - C-H Aromatic/Aliphatic: Stretches around 3100-2850 cm⁻¹. - C-O Ether Stretch: Strong absorption around 1120 cm⁻¹. - C-N Stretch: Absorption around 1230 cm⁻¹. |

Analytical Validation Workflow

Caption: Workflow for the analytical validation of the final compound.

Relevance in Medicinal Chemistry and Drug Development

While 4-(3-bromophenyl)morpholine hydrochloride may not be an end-product drug, its value as a molecular scaffold and synthetic intermediate is substantial.

The Aryl-Morpholine Scaffold in CNS Drug Discovery

The aryl-morpholine motif is frequently incorporated into molecules targeting the central nervous system (CNS).[1] Its unique physicochemical properties allow it to:

-

Improve Blood-Brain Barrier (BBB) Permeability: The balanced lipophilicity and capacity for hydrogen bonding aid in crossing the highly selective BBB.[1]

-

Enhance Pharmacokinetic Properties: The morpholine ring is generally more resistant to metabolic degradation than other amine-containing rings, potentially leading to a longer half-life.

-

Act as a Versatile Pharmacophore: The scaffold can position substituents in precise three-dimensional orientations to interact with biological targets like G-protein coupled receptors (GPCRs) and kinases.

A Versatile Intermediate for Lead Optimization

The true power of 4-(3-bromophenyl)morpholine hydrochloride in a drug discovery program lies in its potential for diversification. The meta-bromo group is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to rapidly generate a library of analogues by attaching different chemical groups at the C3 position, enabling systematic exploration of the structure-activity relationship (SAR).

Illustrative Target Pathway: PI3K/Akt Signaling

Aryl-morpholine derivatives have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) family of enzymes.[1] The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A hypothetical inhibitor derived from our title compound could bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby shutting down the downstream pro-survival signaling.

PI3K/Akt Signaling Pathway Diagram

Caption: Simplified PI3K/Akt pathway and the inhibitory role of an aryl-morpholine.

Conclusion

4-(3-Bromophenyl)morpholine hydrochloride is more than a simple chemical entity; it is a strategically designed building block for pharmaceutical research. Its structure combines the favorable pharmacokinetic properties of the morpholine ring with the synthetic versatility of a brominated aromatic system. A thorough understanding of its synthesis, characterization, and the chemical logic behind its use empowers researchers to leverage this and similar scaffolds in the rational design of next-generation therapeutics, particularly in the fields of oncology and neuroscience.

References

- Vertex AI Search. (n.d.). 4-(3-Bromophenyl)morpholine, HCl, 98% Purity, C10H13BrClNO, 100 grams.

- ChemicalBook. (2023). 4-(3-Bromophenyl)morpholine, HCl - Safety Data Sheet.

- ChemicalBook. (n.d.). 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5.

- Chem-Impex. (n.d.). 4-(4-Bromophenyl)morpholine.

- Moldb. (n.d.). 3-(3-Bromophenyl)morpholine hydrochloride.

- Amerigo Scientific. (n.d.). 4-(3-Bromophenyl)morpholine.

- Wikipedia. (2023). Morpholine.

- Ferla, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-(3-Bromophenyl)morpholine, HCl - Safety Data Sheet [chemicalbook.com]

- 5. 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5 [chemicalbook.com]

- 6. 4-(3-Bromophenyl)morpholine - Amerigo Scientific [amerigoscientific.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Bromophenyl)morpholine HCl

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Bromophenyl)morpholine hydrochloride is a substituted aromatic heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of the morpholine ring, a common pharmacophore, combined with the synthetically versatile bromophenyl group, makes it a valuable building block for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of its hydrochloride salt, offering field-proven insights into its synthesis, characterization, and handling. By explaining the causality behind experimental choices and grounding all data in authoritative sources, this document serves as an essential resource for professionals engaged in drug discovery and development.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent research. 4-(3-Bromophenyl)morpholine HCl is the hydrochloride salt of the parent free base, 4-(3-Bromophenyl)morpholine. The salt form is often preferred in development due to potentially enhanced stability and aqueous solubility.

Table 1: Core Chemical Identifiers

| Property | 4-(3-Bromophenyl)morpholine HCl (Salt) | 4-(3-Bromophenyl)morpholine (Free Base) |

| CAS Number | 197846-83-6[3][4] | 197846-82-5[5][6][7] |

| Molecular Formula | C₁₀H₁₃BrClNO[8] | C₁₀H₁₂BrNO[5][9] |

| Molecular Weight | 278.58 g/mol [3] | 242.11 g/mol [5][9] |

| InChI Key | CVJROQPDPXSCRZ-UHFFFAOYSA-N[3] | Not explicitly found, derived from structure. |

| Canonical SMILES | C1COCCN1C2=CC=CC(Br)=C2.Cl | C1COCCN1C2=CC=CC(Br)=C2 |

| Physical Form | Powder[3] | Yellow Oil[5] |

Figure 1. Chemical Structure of 4-(3-Bromophenyl)morpholine Hydrochloride.

Figure 1. Chemical Structure of 4-(3-Bromophenyl)morpholine Hydrochloride.

Synthesis and Purification Overview

Understanding the synthetic route is critical for anticipating potential process-related impurities. A common and efficient method for synthesizing the parent amine is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[5] This choice is driven by its high functional group tolerance and efficacy in forming C-N bonds.

Caption: High-level workflow for the synthesis and salt formation of the title compound.

Exemplary Synthesis Protocol (Free Base)

This protocol is adapted from established literature procedures.[5]

-

Inert Atmosphere Setup: To a reaction vessel purged with argon, add anhydrous toluene (200 mL), 1,3-dibromobenzene (50 g, 0.21 mol), and morpholine (15.89 mL, 0.19 mol).

-

Catalyst Addition: Sequentially add R-BINAP (1.32 g, 0.0021 mol), palladium(0) dibenzylideneacetone (0.640 g, 0.006 mol), and DBU (25.8 mL, 0.17 mol).

-

Base and Reaction: Stir the mixture at 60 °C, then add sodium tert-butoxide (30.55 g, 0.32 mol). Increase the temperature to 100 °C and maintain overnight.

-

Workup: Cool the reaction. Dilute with ethyl acetate and filter through diatomaceous earth. Wash the organic phase sequentially with water and brine.

-

Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil via silica gel column chromatography using an eluent of ethyl acetate:hexane (1:1) to yield 4-(3-bromophenyl)morpholine as a yellow oil.[5]

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a stoichiometric amount of HCl (e.g., as a solution in dioxane) to precipitate the hydrochloride salt, which can then be isolated by filtration.

Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate directly influence its handling, formulation, and bioavailability.

Table 2: Summary of Physicochemical Properties

| Property | Value / Observation | Rationale & Implications |

| Appearance | Powder[3] | The solid state is advantageous for handling, weighing, and long-term stability compared to the oily free base. |

| Melting Point | Data not available.[4] | The melting point is a critical indicator of purity. For the isomeric free base, 4-(4-bromophenyl)morpholine, the melting point is reported as 114-118 °C.[10] The HCl salt is expected to have a significantly higher melting point. |

| Boiling Point | Data not available.[4] | Due to its salt nature and high molecular weight, the compound is expected to decompose before boiling under atmospheric pressure. |

| Solubility | No quantitative data available. | Expected to have moderate solubility in water due to the polar morpholinium hydrochloride group. Solubility is likely higher in polar protic solvents like methanol and ethanol. This is a crucial parameter for designing biological assays and formulation strategies. |

| Storage | Store at Room Temperature.[3] | Indicates good thermal stability under standard laboratory conditions. Should be stored in a well-sealed container to protect from moisture. |

| pKa | No experimental data available. | The pKa of the conjugate acid of morpholine is ~8.5.[11][12] The electron-withdrawing effect of the bromophenyl ring will decrease the basicity of the nitrogen, leading to a lower pKa for the morpholinium ion, estimated to be in the range of 5-7. |

Analytical and Spectroscopic Characterization

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment. This represents a self-validating system where orthogonal methods confirm the same molecular identity.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(3-bromophenyl)morpholine hydrochloride | 197846-83-6 [sigmaaldrich.com]

- 4. 4-(3-Bromophenyl)morpholine, HCl - Safety Data Sheet [chemicalbook.com]

- 5. 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5 [chemicalbook.com]

- 6. 197846-82-5 Cas No. | 4-(3-Bromophenyl)morpholine | Apollo [store.apolloscientific.co.uk]

- 7. 错误页 [amp.chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

- 9. N-(4-BROMOPHENYL)MORPHOLINE | 30483-75-1 [chemicalbook.com]

- 10. 4-(4-Bromophenyl)morpholine 97 30483-75-1 [sigmaaldrich.com]

- 11. Morpholine - Wikipedia [en.wikipedia.org]

- 12. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3-Bromophenyl)morpholine Hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-(3-Bromophenyl)morpholine hydrochloride (CAS Number: 197846-83-6), a key intermediate in contemporary drug discovery and a molecule of significant interest to researchers in medicinal chemistry. We will delve into its chemical properties, provide detailed synthetic and analytical protocols, and explore its potential applications, all grounded in established scientific principles and supported by relevant literature.

Core Molecular Attributes and Physicochemical Properties

4-(3-Bromophenyl)morpholine hydrochloride is the hydrochloric acid salt of the parent compound, 4-(3-Bromophenyl)morpholine. The incorporation of the morpholine ring, a privileged scaffold in medicinal chemistry, onto a brominated phenyl ring creates a versatile building block for further chemical elaboration.[1][2] The hydrochloride salt form is typically employed to enhance the compound's solubility in aqueous media and improve its handling characteristics as a stable, crystalline solid.[3]

Below is a table summarizing the key physicochemical properties of both the hydrochloride salt and its corresponding free base.

| Property | 4-(3-Bromophenyl)morpholine Hydrochloride | 4-(3-Bromophenyl)morpholine (Free Base) |

| CAS Number | 197846-83-6[3][4] | 197846-82-5[5] |

| Molecular Formula | C₁₀H₁₃BrClNO | C₁₀H₁₂BrNO[5] |

| Molecular Weight | 278.58 g/mol [3] | 242.11 g/mol [5] |

| Physical Form | Powder[3] | Yellow Oil[5] |

| Storage Temperature | Room Temperature[3] | Room Temperature, Sealed in Dry Conditions[6] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 4-(3-Bromophenyl)morpholine hydrochloride is a two-step process, beginning with the formation of the free base via a palladium-catalyzed Buchwald-Hartwig amination, followed by salt formation with hydrochloric acid.

Synthesis of 4-(3-Bromophenyl)morpholine (Free Base)

This procedure is adapted from a known method for the synthesis of aryl-morpholine compounds.[5] The Buchwald-Hartwig amination is a powerful and widely used cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields.

Experimental Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,3-dibromobenzene (1.0 equivalent), morpholine (0.9 equivalents), and anhydrous toluene.

-

Catalyst and Ligand Addition: To the stirred mixture, add a palladium catalyst such as palladium(0) dibenzylideneacetone (Pd₂(dba)₃, ~0.03 equivalents) and a phosphine ligand like (R)-BINAP (~0.01 equivalents).

-

Base Addition: Introduce a strong, non-nucleophilic base such as sodium tert-butoxide (1.5 equivalents). The base is crucial for the deprotonation of the morpholine nitrogen, facilitating the catalytic cycle.

-

Reaction Conditions: Heat the reaction mixture to 100°C and stir overnight. The elevated temperature is necessary to overcome the activation energy of the catalytic cycle.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite to remove insoluble inorganic salts. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-(3-bromophenyl)morpholine as a yellow oil.[5] Mass spectrometry can be used to confirm the molecular ion peak at m/z 242 ([M+H]⁺).[5]

Workflow for the Synthesis of 4-(3-Bromophenyl)morpholine:

Caption: Synthesis workflow for 4-(3-Bromophenyl)morpholine.

Formation of 4-(3-Bromophenyl)morpholine Hydrochloride

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol:

-

Dissolution: Dissolve the purified 4-(3-Bromophenyl)morpholine free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) to the stirred solution of the free base at 0°C.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield 4-(3-Bromophenyl)morpholine hydrochloride as a powder.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

| Analytical Technique | Expected Results for 4-(3-Bromophenyl)morpholine Hydrochloride |

| ¹H NMR | Aromatic protons in the range of δ 7.0-7.5 ppm. Morpholine protons as multiplets around δ 3.0-4.0 ppm. A broad singlet corresponding to the N-H proton of the hydrochloride salt. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. The carbon bearing the bromine atom will be in the lower end of this range. Morpholine carbons will appear around δ 45-70 ppm. |

| Mass Spectrometry (ESI+) | The mass spectrum should show a prominent peak corresponding to the free base at m/z 242/244, representing the [M+H]⁺ ion with the characteristic isotopic pattern of bromine. |

| HPLC | A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with an additive like TFA or formic acid) should show a single major peak, indicating high purity.[7][8][9] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C-N, C-O, and C-Br bonds. A broad absorption in the region of 2400-2800 cm⁻¹ is indicative of the N-H stretch of the amine salt. |

Analytical Workflow:

Caption: Analytical workflow for compound characterization.

Applications in Drug Discovery and Development

The morpholine moiety is a well-established pharmacophore that can impart favorable properties to drug candidates, such as improved aqueous solubility, metabolic stability, and central nervous system (CNS) permeability.[1][10][11] Aryl-morpholine derivatives, in particular, have been investigated for a wide range of therapeutic applications.

-

Central Nervous System (CNS) Disorders: The structural characteristics of the morpholine ring, including its pKa and conformational flexibility, make it a valuable component in the design of CNS-active drugs.[1][8][10] Aryl-morpholines have been explored as modulators of various CNS targets, including receptors involved in mood disorders and pain.[1]

-

Oncology: The morpholine scaffold is present in several anticancer agents.[1] For instance, aryl-morpholine derivatives have been identified as inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[1]

-

Building Block for Library Synthesis: 4-(3-Bromophenyl)morpholine hydrochloride serves as a versatile starting material for the synthesis of compound libraries for high-throughput screening. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the rapid generation of diverse chemical entities.

While specific studies on the biological activity of 4-(3-Bromophenyl)morpholine hydrochloride are not extensively reported in publicly available literature, its structural motifs are present in compounds disclosed in patents related to the treatment of disorders that are responsive to the modulation of monoamine neurotransmitters, such as obesity, drug addiction, and depression.[12]

Safety and Handling

4-(3-Bromophenyl)morpholine hydrochloride is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[13]

Hazard Statements:

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][13]

-

P280: Wear protective gloves/eye protection/face protection.[3][13]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][13]

The compound should be stored in a well-ventilated place with the container tightly closed.[13]

Conclusion

4-(3-Bromophenyl)morpholine hydrochloride is a valuable chemical entity for researchers and scientists in the field of drug discovery. Its synthesis is achievable through well-established synthetic methodologies, and its structure offers multiple avenues for further chemical modification. The presence of the pharmacologically significant aryl-morpholine scaffold suggests its potential as a key intermediate in the development of novel therapeutics, particularly for CNS disorders and oncology. This guide provides a solid foundation of technical information to enable its effective use in a research and development setting.

References

- 4-(3-bromophenyl)morpholine hydrochloride | 197846-83-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah6591f77e]

- 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2664877.htm]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC107110050&productDescription=ACETAMIDE%2C+N-%284-BROMOPHENYL%29-%2C+98%2B%25+5GR&vendorId=VN000321&countryCode=US&language=en]

- 4 - SAFETY DATA SHEET. [URL: https://www.matrixinter.com/attachments/sds/4-(4-Nitrophenyl)morpholine_S22261_US_v1.pdf]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/KR/en/assets/sds/M3284_KR_EN.pdf]

- 4-(3-Bromophenyl)morpholine, HCl - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN_CB32564572.htm]

- Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)morpholine from Morpholine - Benchchem. [URL: https://www.benchchem.

- N-(4-BROMOPHENYL)MORPHOLINE | 30483-75-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9697164.htm]

- N-(4-BROMOPHENYL)MORPHOLINE One Chongqing Chemdad Co.. [URL: https://www.chemdad.com/N-(4-BROMOPHENYL)MORPHOLINE-cas-30483-75-1.html]

- 4-(3-Bromophenyl)morpholine - Amerigo Scientific. [URL: https://www.amerigoscientific.

- 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11622851]

- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7824982/]

- 4-(4-Bromophenyl)morpholine 97 30483-75-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/591777]

- (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [URL: https://www.researchgate.net/publication/259180718_Morpholines_Synthesis_and_Biological_Activity]

- Morpholine synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/morpholines.shtm]

- Protocol for the Large-Scale Synthesis of 4-(4-Bromobenzyl)morpholine - Benchchem. [URL: https://www.benchchem.com/application-notes/protocol-for-the-large-scale-synthesis-of-4-4-bromobenzyl-morpholine]

- Morpholine | C4H9NO | CID 8083 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Morpholine]

- Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.0c00729]

- 4-(4-Bromophenyl)morpholine 97 30483-75-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/DK/en/product/aldrich/591777]

- 4-(4-Bromophenyl)morpholine | 30483-75-1 | TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/B4890]

- US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents. [URL: https://patents.google.

- Advanced drug development and manufacturing - European Patent Office - EP 2511844 A2 - Googleapis.com. [URL: https://patents.google.

- Drug Discovery Patents - Charles River Laboratories. [URL: https://www.criver.

- Supernus Pharmaceuticals Inc Patent Filing for Morpholine Derivatives Method. [URL: https://www.pharmaceutical-technology.

- US5968934A - Morpholine derivatives and their use as therapeutic agents - Google Patents. [URL: https://patents.google.

- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [URL: http://www.actapol.pl/acta/issue_2_2013/6_article_253-258.pdf]

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31978684/]

- hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. [URL: https://nadre.ethernet.edu.et/record/20999/files/245.pdf]

- HPLC Methods for analysis of Morpholine - HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-morpholine/]

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/329759715_Morpholine_as_a_privileged_structure_A_review_on_the_medicinal_chemistry_and_pharmacological_activity_of_morpholine_containing_bioactive_molecules]

- A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23 | Request PDF - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(3-bromophenyl)morpholine hydrochloride | 197846-83-6 [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5 [chemicalbook.com]

- 6. N-(4-BROMOPHENYL)MORPHOLINE | 30483-75-1 [chemicalbook.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. helixchrom.com [helixchrom.com]

- 10. 4-(4-ブロモフェニル)モルホリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Characterization of 4-(3-Bromophenyl)morpholine Hydrochloride

This guide provides an in-depth analysis of the expected spectral data for the compound 4-(3-Bromophenyl)morpholine hydrochloride (CAS RN: 197846-83-6)[1]. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule using modern spectroscopic techniques. This document will delve into the theoretical underpinnings and practical application of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization of this compound.

Introduction

4-(3-Bromophenyl)morpholine hydrochloride is a substituted morpholine derivative. The morpholine scaffold is a common feature in many biologically active compounds and is of significant interest in medicinal chemistry[2][3]. Accurate structural confirmation is a critical step in the synthesis and development of such molecules. Spectroscopic methods provide the necessary tools for unambiguous identification and purity assessment. This guide will focus on the interpretation of mass spectrometry and NMR data, offering insights into the relationship between the molecular structure and its spectral output.

Molecular Structure and Key Features

The structural integrity of 4-(3-Bromophenyl)morpholine hydrochloride is the foundation of its chemical and biological properties. The molecule consists of a morpholine ring attached to a brominated phenyl group. The hydrochloride salt form protonates the nitrogen atom of the morpholine ring, which can influence its chemical and physical properties.

Caption: Structure of 4-(3-Bromophenyl)morpholine hydrochloride.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 4-(3-Bromophenyl)morpholine, electrospray ionization (ESI) in positive ion mode is a suitable method, as it readily forms a protonated molecular ion [M+H]+.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of 4-(3-Bromophenyl)morpholine hydrochloride is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in positive ion mode over a relevant m/z range.

Expected Mass Spectrum Data

The mass spectrum of the free base, 4-(3-Bromophenyl)morpholine, has been reported to show a molecular ion peak [M+H]+ at m/z 242[4]. The presence of bromine, with its two isotopes (79Br and 81Br) in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 Da (M+ and M+2).

| Ion | Calculated m/z (for 79Br) | Calculated m/z (for 81Br) | Observed m/z |

| [M+H]+ | 242.0229 | 244.0209 | 242[4] |

Note: The observed m/z is for the free base.

Fragmentation Pathway

Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule is expected to fragment in a predictable manner. The following diagram illustrates a plausible fragmentation pathway.

Caption: A typical workflow for NMR-based structural elucidation.

Conclusion

The combination of Mass Spectrometry and NMR Spectroscopy provides a robust framework for the structural characterization of 4-(3-Bromophenyl)morpholine hydrochloride. Mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a key diagnostic feature. NMR spectroscopy offers a detailed map of the molecular structure, allowing for the unambiguous assignment of all proton and carbon signals. The predicted data and methodologies outlined in this guide serve as a valuable resource for scientists working on the synthesis and analysis of this and related compounds.

References

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

-

PubChem. 4-[(4-Iodophenyl)carbonyl]morpholine | C11H12INO2 | CID 772634. [Link]

-

ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

Hilaris Publisher. Synthesis and Characterization of Bromoclenbuterol. [Link]

- Google Patents. Preparation method for morpholine carbonyl chloride compound.

-

NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]

Sources

An In-Depth Technical Guide to the Characterization of 4-(3-Bromophenyl)morpholine Hydrochloride Solubility in DMSO and Water

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the solubility of 4-(3-Bromophenyl)morpholine hydrochloride in dimethyl sulfoxide (DMSO) and aqueous media. Solubility is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's behavior in biological assays and its potential for clinical success. Insufficient solubility can mask true potency, lead to poor bioavailability, and present significant formulation challenges.[1][2] This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and to provide robust, field-proven protocols for its experimental determination. It is designed for researchers, chemists, and drug development professionals who require not just a solubility value, but a thorough understanding of how to generate and apply this crucial data.

Physicochemical Characterization of 4-(3-Bromophenyl)morpholine Hydrochloride

A complete understanding of a compound's solubility profile begins with its fundamental physicochemical properties. 4-(3-Bromophenyl)morpholine hydrochloride is the salt form of the parent free base, 4-(3-Bromophenyl)morpholine. The formation of a hydrochloride salt is a common strategy employed to improve the aqueous solubility and stability of basic pharmaceutical compounds.[2]

The morpholine moiety contains a basic nitrogen atom, making the parent compound a weak base.[3] The introduction of a phenyl group is expected to reduce the basicity of the morpholine nitrogen due to electron-withdrawing effects. The predicted pKa of the conjugate acid of the free base is approximately 4.02.[4] As a hydrochloride salt, the compound exists in its protonated, cationic form, which is designed to enhance its interaction with polar solvents like water.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 4-(3-bromophenyl)morpholine hydrochloride | [5] |

| CAS Number | 197846-83-6 | [5][6] |

| Molecular Formula | C₁₀H₁₃BrClNO | [6] |

| Molecular Weight | 278.58 g/mol | [5] |

| Physical Form | Powder | [5] |

| Chemical Structure |

Theoretical Principles of Solubility

The choice of solvent is paramount in drug discovery, dictating how a compound is stored, screened, and formulated. The solubility of 4-(3-Bromophenyl)morpholine hydrochloride in DMSO and water is governed by distinct chemical principles.

2.1 Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly versatile polar aprotic solvent, often termed a "universal solvent" in research settings for its ability to dissolve a vast range of both polar and nonpolar compounds.[7] Its utility in high-throughput screening (HTS) is due to its miscibility with aqueous media and its capacity to maintain high-concentration stock solutions.[7] The dissolution of 4-(3-Bromophenyl)morpholine hydrochloride in DMSO is primarily driven by strong dipole-dipole interactions between the sulfoxide group of DMSO and the polar regions of the solute.

2.2 Solubility in Water and Aqueous Buffers

The aqueous solubility of a hydrochloride salt is more complex and is intrinsically linked to the pH of the solution. As the salt of a weak base, 4-(3-Bromophenyl)morpholine hydrochloride exists in equilibrium between its protonated (cationic) form and its neutral free base form.

-

Protonated Form (BH⁺): This is the charged species, which is highly polar and thus more soluble in water.

-

Neutral Form (B): This is the uncharged free base, which is significantly less polar and has lower aqueous solubility.

The equilibrium is governed by the pKa of the compound and the pH of the solution, as described by the Henderson-Hasselbalch equation. At pH values significantly below the pKa, the protonated form (BH⁺) dominates, leading to higher solubility. As the pH approaches and surpasses the pKa, the equilibrium shifts toward the less soluble neutral form (B), which may precipitate from the solution. This pH-dependent behavior is a critical consideration for any in vitro or in vivo studies conducted in physiological buffers (typically pH ~7.4).

Furthermore, in aqueous solutions containing chloride ions (e.g., from hydrochloric acid used for pH adjustment), the "common ion effect" can occur. An excess of chloride ions can reduce the solubility of the hydrochloride salt by shifting the dissolution equilibrium.[8]

Caption: pH-dependent equilibrium of the hydrochloride salt in water.

Experimental Framework for Solubility Determination

To ensure data is reliable and fit-for-purpose, it is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured when a compound's solid form is in equilibrium with its dissolved form in a saturated solution. It is the gold-standard measurement, crucial for lead optimization and pre-formulation studies.[9] The shake-flask method is the most reliable technique for this determination.[8]

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It measures the tendency of a compound to precipitate under conditions that mimic HTS assays.[9] While faster, it can often overestimate thermodynamic solubility due to the formation of supersaturated solutions.[8]

3.1 Protocol 1: Thermodynamic Solubility in Aqueous Buffer (Shake-Flask Method)

This protocol outlines the definitive method for determining the equilibrium solubility of 4-(3-Bromophenyl)morpholine hydrochloride.

Objective: To determine the maximum concentration of the compound that can be dissolved in an aqueous buffer at equilibrium at a controlled temperature.

Materials:

-

4-(3-Bromophenyl)morpholine hydrochloride powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker with temperature control (e.g., 37 °C)[10]

-

Centrifuge or filtration device (e.g., 0.22 µm syringe filters)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Calibrated pH meter

Procedure:

-

Preparation: Add an excess amount of the solid compound to a glass vial. A small excess is recommended to avoid altering the properties of the medium.[8] For example, add ~2-5 mg of powder to 1 mL of PBS (pH 7.4). Prepare in triplicate.[1]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a consistent speed (e.g., 100-150 rpm) and temperature (e.g., 37 °C).[10] Allow the suspension to shake for at least 24 hours to ensure equilibrium is reached.[9]

-

Phase Separation: After incubation, remove the vials and allow them to stand for a short period to let larger particles settle. Separate the undissolved solid from the saturated supernatant. This must be done carefully to avoid disturbing the equilibrium.

-

Option A (Filtration): Withdraw a portion of the supernatant using a syringe and pass it through a chemically inert 0.22 µm filter into a clean collection vial. Discard the first few drops to prevent carryover from filter adsorption.

-

Option B (Centrifugation): Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes. Carefully collect the clear supernatant without disturbing the solid pellet.

-

-

Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the saturated supernatant samples into the linear range of the standard curve. Analyze both standards and samples via a validated HPLC-UV method.

-

pH Verification: Measure the final pH of the remaining supernatant to confirm it has not significantly changed during the experiment.[8]

-

Calculation: Calculate the concentration of the compound in the original supernatant using the standard curve. The average of the triplicate measurements is the thermodynamic solubility.

3.2 Protocol 2: Kinetic Solubility in Aqueous Buffer (from DMSO Stock)

This protocol is a high-throughput method to assess the likelihood of compound precipitation in aqueous assay buffers.

Objective: To measure the concentration of the compound remaining in solution after precipitation from a DMSO stock into an aqueous buffer.

Materials:

-

High-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM or 20 mM)[9]

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (polypropylene for storage, clear-bottom for analysis)

-

Plate shaker

-

Plate reader (Nephelometer or UV-Vis Spectrophotometer)

-

Multi-channel pipette or automated liquid handler

Procedure:

-

Stock Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., 98-99 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize solvent effects.[7]

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).[9]

-

Rationale: This incubation period allows for precipitation to occur. Unlike the thermodynamic assay, this is not an equilibrium measurement but a snapshot of precipitation kinetics.

-

-

Detection:

-

Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitate formed.[9]

-

Direct UV (Filtration): Transfer the contents of the wells to a filter plate and separate the precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined by comparison to a standard curve prepared in a similar DMSO/buffer mixture.

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitate is detected.

Caption: Experimental workflows for solubility determination.

Data Interpretation and Practical Application

The experimentally determined solubility values are critical for guiding subsequent research and development activities. The results should be tabulated clearly for easy reference.

Table 2: Experimentally Determined Solubility of 4-(3-Bromophenyl)morpholine HCl

| Solvent/Medium | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| DMSO | Saturated Solution | 25 | [Insert Experimental Value] | [Insert Experimental Value] |

| PBS (pH 7.4) | Thermodynamic | 37 | [Insert Experimental Value] | [Insert Experimental Value] |

| PBS (pH 7.4) | Kinetic | 25 | [Insert Experimental Value] | [Insert Experimental Value] |

Implications for Researchers:

-

DMSO Solubility: This value dictates the maximum possible concentration of the primary stock solution. Knowing this limit is essential for preparing solutions for HTS, dose-response studies, and long-term storage, preventing compound precipitation in the stock vial itself.[12][13]

-

Thermodynamic Aqueous Solubility: A value below 10 µg/mL often signals potential issues with oral bioavailability. This data is fundamental for developing formulations for in vivo pharmacokinetic (PK) studies and for setting expectations for absorption.

-

Kinetic Aqueous Solubility: This result is directly applicable to in vitro screening. If the kinetic solubility is lower than the concentrations used in biological assays, any observed activity could be an artifact of compound precipitation. This can lead to false positives or inaccurate IC₅₀ values. It is critical to ensure that assay concentrations do not exceed the kinetic solubility limit.

References

-

Protocols.io. (2021). DMSO stock preparation. [Link]

-

Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

-

Protocols.io. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?[Link]

-

Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?[Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubMed. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

ADMET & DMPK. (n.d.). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. [Link]

-

PubChem. (n.d.). Morpholine. [Link]

Sources

- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 2. 4-(3-Bromophenyl)morpholine - Amerigo Scientific [amerigoscientific.com]

- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5 [amp.chemicalbook.com]

- 5. 4-(3-bromophenyl)morpholine hydrochloride | 197846-83-6 [sigmaaldrich.com]

- 6. 4-(3-Bromophenyl)morpholine, HCl - Safety Data Sheet [chemicalbook.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. scielo.br [scielo.br]

- 11. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DMSO stock preparation [protocols.io]

- 13. researchgate.net [researchgate.net]

Mechanism of action for N-phenylmorpholine compounds in CNS research

An In-Depth Technical Guide to the Mechanism of Action for N-phenylmorpholine Compounds in CNS Research

Introduction: The Resurgence of a Classic Scaffold

The N-phenylmorpholine scaffold, a heterocyclic structure embedding a phenethylamine backbone, holds a significant place in the history of central nervous system (CNS) pharmacology. Its most famous exemplar, phenmetrazine (Preludin), was introduced in the 1950s as an anorectic, valued for producing stimulant effects with reportedly fewer side effects than amphetamines.[1][2] While phenmetrazine was eventually withdrawn due to misuse, the core N-phenylmorpholine structure continues to be a subject of intense interest for researchers and drug developers.[3] Its derivatives are being explored for applications ranging from treatments for Attention-Deficit/Hyperactivity Disorder (ADHD) and obesity to their emergence as new psychoactive substances (NPS).[2][4]

This guide provides a detailed examination of the molecular mechanisms underpinning the CNS activity of N-phenylmorpholine compounds. As a senior application scientist, the focus extends beyond a mere description of effects to an exploration of the causality behind their actions and the experimental systems used to validate these mechanisms. We will dissect the primary molecular targets, the subsequent signaling cascades, and the essential in vitro and in vivo methodologies required to characterize these powerful neuromodulators.

Core Mechanism: Hijacking Monoamine Transporters

The predominant mechanism of action for the majority of psychoactive N-phenylmorpholine compounds is the modulation of monoamine neurotransmission. Specifically, they interact with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and, to a lesser extent, serotonin (SERT).[2] These transporters are critical for terminating synaptic signaling by clearing neurotransmitters from the synaptic cleft and returning them to the presynaptic neuron.[5][6]

N-phenylmorpholine compounds like phenmetrazine and its analogs are not mere blockers of these transporters in the way cocaine is. Instead, they typically function as substrate-type releasers .[2][7] This means they are recognized by the transporters and carried into the presynaptic neuron. Once inside, they disrupt the vesicular storage of monoamines and reverse the direction of transporter action, causing a massive, non-vesicular efflux of dopamine and norepinephrine into the synapse.[7] This dual action—reuptake inhibition combined with promoting release—leads to a rapid and sustained increase in the synaptic concentrations of these key neurotransmitters, driving the profound stimulant effects of these compounds.[8][9] Phendimetrazine, another well-known derivative, acts as a prodrug, metabolizing into the more active phenmetrazine in the body.[10][11]

The resulting surge in synaptic dopamine and norepinephrine activates their respective postsynaptic receptors, leading to the characteristic CNS stimulant effects:

-

Increased Dopamine: Mediates effects on reward, motivation, and motor control. This is the primary driver of the euphoric and abuse potential of these compounds.[5]

-

Increased Norepinephrine: Contributes to heightened arousal, alertness, focus, and sympathomimetic effects like increased heart rate and blood pressure.[6][12]

The following diagram illustrates this primary mechanism at a monoaminergic synapse.

Caption: In vitro workflow for characterizing N-phenylmorpholine compounds.

Part 2: In Vivo Corroboration

In vivo studies are essential to confirm that the molecular activities observed in vitro translate into CNS-mediated behavioral effects.

A. Locomotor Activity Assessment

This is a fundamental test to confirm the stimulant properties of a compound. [13][14]Increased locomotor activity in rodents is a hallmark of drugs that enhance dopamine and norepinephrine signaling.

Experimental Protocol: Open Field Test

-

Subjects: Use adult male mice or rats.

-

Apparatus: A square arena (e.g., 40x40 cm) equipped with infrared beams to automatically track movement (an actophotometer). [13]3. Procedure:

-

Habituate the animals to the testing room for at least 60 minutes.

-

Administer the N-phenylmorpholine compound (e.g., via intraperitoneal injection) or vehicle control.

-

Place the animal in the center of the open field arena.

-

Record locomotor activity (e.g., total distance traveled, rearing frequency) for 30-60 minutes.

-

-

Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Causality and Interpretation: A statistically significant, dose-dependent increase in locomotor activity provides strong evidence of a CNS stimulant effect, corroborating the in vitro findings of DAT/NET interaction.

B. In Vivo Microdialysis

This powerful technique provides direct evidence of a compound's effect on neurotransmitter levels in the brains of freely moving animals. It directly validates the proposed mechanism of monoamine release.

Experimental Protocol: Microdialysis in the Nucleus Accumbens

-

Surgery: Surgically implant a microdialysis guide cannula targeting a specific brain region, such as the nucleus accumbens (a key area in the reward pathway). Allow the animal to recover.

-

Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples every 10-20 minutes.

-

Administer the test compound.

-

Continue collecting dialysate samples for 2-3 hours post-administration.

-

-

Analysis: Analyze the concentration of dopamine, norepinephrine, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Interpretation: Calculate the percentage change in neurotransmitter levels from the baseline. A robust, dose-dependent increase in extracellular dopamine and norepinephrine following drug administration is the definitive confirmation of a monoamine releasing mechanism.

Caption: In vivo workflow for validating the mechanism of action.

Conclusion and Future Outlook

The mechanism of action for N-phenylmorpholine compounds is primarily centered on their function as potent, substrate-type releasers at dopamine and norepinephrine transporters. This action elevates synaptic monoamine levels, driving their characteristic CNS stimulant effects. A rigorous, multi-faceted approach combining in vitro transporter and enzyme assays with in vivo behavioral and neurochemical studies is essential for a complete and validated understanding of any new derivative.

The versatility of the N-phenylmorpholine scaffold ensures its continued relevance in CNS drug discovery. [15]Future research will likely focus on fine-tuning the structure-activity relationship to develop compounds with greater selectivity, potentially separating therapeutic effects (e.g., for ADHD) from abuse liability. By understanding the core mechanism and applying the robust validation techniques outlined in this guide, researchers can effectively unlock the full potential of this enduring chemical class. [16][17]

References

-

ResearchGate. (n.d.). Norepinephrine transporter inhibitor mechanism of action. In the sinus... Retrieved from [Link]

-

LibreTexts Medicine. (n.d.). Transporter Inhibition: Selective Serotonin Reuptake Inhibitors. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 21). What are SERT inhibitors and how do they work? Retrieved from [Link]

-

Patsnap Synapse. (2024, June 21). What are NET inhibitors and how do they work? Retrieved from [Link]

-

Haenisch, B., & Bönisch, H. (2011). Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central, National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Norepinephrine reuptake inhibitor. Retrieved from [Link]

-

Wang, X., et al. (2021). Structure of the human dopamine transporter and mechanisms of inhibition. Nature. Retrieved from [Link]

-

Mayer, F. P., et al. (2023). A mechanism of uncompetitive inhibition of the serotonin transporter. eLife. Retrieved from [Link]

-

Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]

-

Advanced Light Source. (2016, July 12). How Antidepressants Block Serotonin Transport. Retrieved from [Link]

-

Preethi, J. P., et al. (2013). Screening Models for CNS Stimulant Drugs: A Review. Asian Journal of Pharmaceutical Research, 3(3), 151-155. Retrieved from [Link]

-

Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. Journal of Affective Disorders, 51(3), 215-235. Retrieved from [Link]

-

Wikipedia. (n.d.). Norepinephrine transporter. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2017). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Letters in Drug Design & Discovery, 14(9). Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

-

Kumar, D. A., et al. (2022). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 12(3), 209-214. Retrieved from [Link]

-

ResearchGate. (2022). Review Paper on Models for CNS Stimulant Drug Screening. Retrieved from [Link]

-

ResearchGate. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Retrieved from [Link]

-

Slideshare. (n.d.). Screening models of cns stimulant & anti depressant drugs-converted. Retrieved from [Link]

-

chemeurope.com. (n.d.). Phenmetrazine. Retrieved from [Link]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 674. Retrieved from [Link]

-

Bermingham, D. P., & Blakely, R. D. (2016). Mechanisms of dopamine transporter regulation in normal and disease states. PubMed Central, National Institutes of Health. Retrieved from [Link]

-

Slideshare. (n.d.). Cns stimulants and depressants screening models. Retrieved from [Link]

-

Hedges, V. L., et al. (2020). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Neuropharmacology, 167, 107982. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Phendimetrazine Tartrate? Retrieved from [Link]

-

Wikipedia. (n.d.). Phenmetrazine. Retrieved from [Link]

-

Drugs.com. (n.d.). Phendimetrazine: Package Insert / Prescribing Information. Retrieved from [Link]

-

McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1403-1412. Retrieved from [Link]

-

Charles River Laboratories. (2022). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–390. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]

-

Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

-

Kumar, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 232-248. Retrieved from [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–390. Retrieved from [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–390. Retrieved from [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–390. Retrieved from [Link]

-

Pickering, E., et al. (2007). An investigation of binding sites for paracetamol in the mouse brain and spinal cord. Journal of Pharmacy and Pharmacology, 59(12), 1611-1615. Retrieved from [Link]

Sources

- 1. Phenmetrazine [chemeurope.com]

- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 4. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]

- 11. drugs.com [drugs.com]

- 12. What are NET inhibitors and how do they work? [synapse.patsnap.com]

- 13. asianjpr.com [asianjpr.com]

- 14. asianjpr.com [asianjpr.com]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Morpholine Motif: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, have cemented its role in the design of a multitude of clinically successful drugs.[1][2] This in-depth technical guide provides a comprehensive review of morpholine derivatives in medicinal chemistry, delving into their synthesis, diverse therapeutic applications, and the intricate structure-activity relationships that govern their biological effects. We will explore the causal logic behind experimental choices in their synthesis and optimization, present detailed protocols for key transformations, and visualize complex biological pathways to offer actionable insights for drug discovery and development professionals.

The Enduring Appeal of the Morpholine Scaffold in Drug Design

The prevalence of the morpholine moiety in a wide array of approved drugs is a testament to its advantageous properties that address many of the challenges in drug development.[1] Its incorporation into a lead molecule can significantly enhance its drug-like characteristics.

Physicochemical and Pharmacokinetic Advantages:

-

Enhanced Solubility and Bioavailability: The polar ether oxygen and the basic nitrogen atom of the morpholine ring contribute to improved aqueous solubility, which is often a critical factor for oral bioavailability.[3] This balance of hydrophilicity and lipophilicity allows morpholine-containing drugs to navigate the aqueous environment of the gastrointestinal tract and blood while retaining sufficient lipophilicity to cross cellular membranes.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation. This inherent stability can lead to a longer half-life and improved pharmacokinetic profile of the parent drug.[2]

-

Favorable pKa: The pKa of the morpholine nitrogen is typically around 8.5, which means it is partially protonated at physiological pH. This characteristic is crucial for interactions with biological targets and for maintaining a balance between membrane permeability and aqueous solubility.

-

Reduced Toxicity: The metabolic breakdown of morpholine-containing compounds generally leads to non-toxic derivatives, contributing to a better safety profile.[4]

Structural and Functional Contributions:

-

Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the protonated nitrogen can act as a hydrogen bond donor. These interactions are fundamental for high-affinity binding to biological targets such as enzymes and receptors.[5]

-

Conformational Rigidity and Scaffolding: The chair-like conformation of the morpholine ring can serve as a rigid scaffold to orient other functional groups on the molecule in a specific three-dimensional arrangement, optimizing their interactions with the target protein.[6]

Therapeutic Landscape of Morpholine-Containing Drugs

The versatility of the morpholine scaffold is reflected in the broad spectrum of therapeutic areas where its derivatives have made a significant impact.

Anticancer Agents

A significant number of morpholine-containing drugs are approved for the treatment of various cancers, often targeting key signaling pathways involved in cell proliferation and survival.[3]

Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The morpholine group in gefitinib enhances its solubility and pharmacokinetic properties.

Linezolid (Zyvox®): While primarily an antibiotic, linezolid has also shown efficacy in certain cancer types. The morpholine ring is a key structural feature of this oxazolidinone antibiotic.[7]

The table below summarizes the in vitro activity of some morpholine-containing anticancer agents.

| Compound/Drug | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib | EGFR | NCI-H1299 (Lung) | 4.42 ± 0.24 | [5] |

| Gefitinib | EGFR | A549 (Lung) | 3.94 ± 0.01 | [5] |

| Gefitinib | EGFR | NCI-H1437 (Lung) | 1.56 ± 0.06 | [5] |

| AK-10 (Quinazoline derivative) | Not specified | A549 (Lung) | 8.55 | [7] |

| AK-10 (Quinazoline derivative) | Not specified | MCF-7 (Breast) | 3.15 | [7] |

| AK-10 (Quinazoline derivative) | Not specified | SHSY-5Y (Neuroblastoma) | 3.36 | [7] |

| Compound 10e (Tetrahydroquinoline derivative) | mTOR | A549 (Lung) | 0.033 ± 0.003 | [8] |

| Compound 10h (Tetrahydroquinoline derivative) | mTOR | MCF-7 (Breast) | 0.087 ± 0.007 | [8] |

| Compound 3d (Anilinoquinoline derivative) | Not specified | HepG2 (Liver) | 8.50 | [9] |

Central Nervous System (CNS) Disorders

The ability of the morpholine moiety to improve blood-brain barrier permeability has led to its incorporation in numerous CNS-active drugs.[6]

Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor used for the treatment of depression.[1] The morpholine ring is a central component of its pharmacophore.